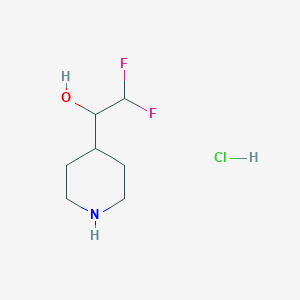

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride

Description

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a fluorinated piperidine derivative characterized by a hydroxyl group substituted with two fluorine atoms at the β-position of the ethanolamine chain. The hydrochloride salt form improves solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C7H14ClF2NO |

|---|---|

Molecular Weight |

201.64 g/mol |

IUPAC Name |

2,2-difluoro-1-piperidin-4-ylethanol;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)6(11)5-1-3-10-4-2-5;/h5-7,10-11H,1-4H2;1H |

InChI Key |

NMZSSIDUVIFQGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Difluoro-1-(piperidin-4-yl)ethanol (Parent Compound)

The parent compound, 2,2-difluoro-1-(piperidin-4-yl)ethanol, is the immediate precursor to the hydrochloride salt. Its synthesis involves:

- Starting from 4-piperidone or a protected 4-piperidinol derivative.

- Introduction of the difluoromethyl group via nucleophilic addition or fluorination reagents.

A representative method includes:

- Reacting a suitable piperidin-4-yl aldehyde or ketone intermediate with a difluoromethyl source such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents under controlled conditions.

- Subsequent reduction or hydrolysis steps to yield the 1-hydroxyethyl side chain bearing the two fluorine atoms at the 2-position.

This route is supported by molecular data indicating the presence of the difluoromethylene group adjacent to the hydroxyl and piperidinyl moieties.

Conversion to Hydrochloride Salt

The free base 2,2-difluoro-1-(piperidin-4-yl)ethanol is converted into its hydrochloride salt by:

- Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- The reaction is typically performed at mild temperatures (room temperature to 60–70°C) for 1–2 hours to ensure complete salt formation.

- The resulting hydrochloride salt precipitates out or can be isolated by solvent evaporation and recrystallization.

This step improves the compound’s stability, solubility, and handling properties.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-Piperidone + Difluoromethylating agent (e.g., DAST) | 2,2-Difluoro-1-(piperidin-4-yl)ethanol | Fluorination at 2-position |

| 2 | Treatment with HCl in EtOH or EtOAc, 25–70°C, 2 h | 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride | Salt formation for stability |

Alternative Synthetic Routes and Modifications

In medicinal chemistry literature, fluorination strategies often involve:

- Use of nucleophilic fluorinating agents such as Selectfluor or Deoxo-Fluor.

- Stepwise synthesis starting from protected piperidine derivatives to avoid side reactions.

- Methylation or sulfonylation of intermediates to modulate potency and solubility, as seen in related piperidine derivatives with fluorine substituents.

These alternative routes may require optimization of reaction times, temperatures, and purification methods to maximize yield and purity.

Analytical and Purification Techniques

- Purification is commonly achieved through column chromatography and recrystallization.

- Characterization includes NMR spectroscopy (notably ^19F NMR to confirm difluoro substitution), mass spectrometry, and elemental analysis.

- Salt formation is confirmed by melting point determination and solubility testing.

Summary Table of Key Data

Chemical Reactions Analysis

Esterification Reactions

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride reacts with carboxylic acids in the presence of acid catalysts (e.g., sulfuric acid) to form esters. This reaction is analogous to Fischer esterification, where the hydroxyl group acts as a nucleophile, displacing the hydroxyl group of the carboxylic acid.

| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Esterification | Carboxylic acid + acid catalyst | Esters |

Example : Reaction with acetic acid under catalytic sulfuric acid yields a corresponding acetate ester. The fluorine atoms enhance lipophilicity, potentially influencing ester stability and reactivity in subsequent applications.

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones or aldehydes under controlled conditions. Common oxidizing agents include Dess-Martin periodinane, chromium-based reagents (e.g., CrO₃), or other mild oxidants.

| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Ketone/aldehyde | |

| CrO₃, aqueous H₂SO₄ | Ketone |

Mechanism : The hydroxyl group is oxidized to a carbonyl group, forming a ketone. For example, Dess-Martin periodinane selectively oxidizes the alcohol to a ketone without overoxidation, as demonstrated in analogous piperidine derivatives .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions with electrophiles such as alkyl halides, acid chlorides, or sulfonates.

| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halide + base (e.g., NaH) | Alkyl ether | |

| Acid chloride + catalyst | Acylated derivative |

Example : Reaction with methyl iodide in the presence of sodium hydride yields a methyl ether derivative. The piperidine ring may influence regioselectivity due to steric and electronic effects .

Acid-Base Reactions

The compound can act as a weak base, forming salts with strong acids (e.g., HCl). This property is critical for its hydrochloride salt form, which enhances aqueous solubility and stability .

Reduction Reactions

While the compound itself is an alcohol, reduction of oxidized derivatives (e.g., ketones) to secondary alcohols could be achieved using agents like LiAlH₄ or NaBH₄. This pathway is inferred from analogous piperidine systems .

Oxidative Transformation

Specific oxidants (e.g., Dess-Martin periodinane) enable controlled oxidation of the alcohol to a carbonyl group, as demonstrated in related piperidine derivatives. The reaction’s efficiency depends on steric hindrance and solvent choice .

Key Structural and Reactivity Insights

-

Fluorine Effects : The two fluorine atoms increase lipophilicity and alter reactivity, potentially stabilizing intermediates in substitution or oxidation reactions.

-

Piperidine Ring : The six-membered nitrogen-containing ring may influence reaction pathways through steric effects and electronic interactions .

Scientific Research Applications

2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Piperidine Substituent Position

- 2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol; trifluoroacetic acid : Differs in the piperidine substituent position (3-yl vs. 4-yl) and counterion (trifluoroacetate vs. hydrochloride). The 3-yl substitution may alter steric and electronic interactions in receptor binding compared to the 4-yl isomer.

- (S)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride : Lacks the difluoro substitution but shares the piperidin-4-yl group. The absence of fluorine reduces electronegativity and may decrease metabolic stability.

Functional Group Modifications

- 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one Hydrochloride: Features a ketone group instead of a hydroxyl and incorporates a fluorophenyl moiety.

- 2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride : Replaces the difluoro group with a triazole ring, enhancing hydrogen-bonding capacity and aromatic character.

Physicochemical Properties

Key Observations :

- The trifluoroacetate salt () has a higher molecular weight (279.21 vs.

- The triazole-containing analog () exhibits a higher nitrogen content, which may improve solubility in polar solvents compared to the difluoro compound.

Biological Activity

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a compound notable for its potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, characterized by a piperidine ring with difluoromethyl and hydroxyl substituents, positions it as a candidate for various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

The molecular formula of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is C7H14ClF2NO. The hydrochloride form enhances its solubility in water, which is advantageous for biological assays and therapeutic applications.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClF2NO |

| Molecular Weight | 201.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Binding Affinity Studies

Research indicates that 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride interacts with specific biological targets through various mechanisms. Binding affinity studies are crucial for assessing its therapeutic potential. Techniques such as radiolabeled ligand binding assays have been employed to evaluate its interaction with equilibrative nucleoside transporters (ENTs), which are pivotal in nucleotide metabolism and cellular signaling .

Inhibition of ENTs

Studies have shown that compounds structurally related to 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride can inhibit ENTs selectively. For instance, modifications in the structure can lead to varying degrees of inhibition on ENT1 and ENT2, impacting adenosine signaling pathways critical for numerous physiological processes .

In Vitro Studies

In vitro studies utilizing cell lines transfected with human ENT1 and ENT2 have demonstrated that structural modifications can enhance the inhibitory effects of related compounds on these transporters. For example, the introduction of halogen substitutes has been shown to significantly affect binding efficacy and selectivity .

Comparative Analysis

To better understand the biological activity of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yl)ethanol hydrochloride | Precursor in drug synthesis | Commonly used in various pharmaceutical applications |

| 4-(Difluoromethyl)piperidine | CNS interactions | Targeted for neurological disorders |

| 2-Difluoromethylphenol | Exhibits different biological activity | Potential use in anti-inflammatory therapies |

This table illustrates how structural variations influence biological activity and therapeutic applications.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR are critical for confirming fluorine substitution patterns and piperidine ring conformation. For example, chemical shifts between -120 to -140 ppm indicate difluoroethyl groups .

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) validates molecular weight (theoretical: ~223.65 g/mol) and detects impurities like dehydrohalogenation byproducts .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve polar impurities; mobile phases often include 0.1% trifluoroacetic acid in acetonitrile/water gradients .

How does the introduction of fluorine atoms influence the compound’s physicochemical properties and its interaction with biological targets?

Advanced Research Focus

Fluorine atoms enhance metabolic stability and modulate lipophilicity (logP reduction by ~0.5–1.0 units), improving blood-brain barrier permeability in CNS-targeted applications . Key considerations:

- Hydrogen Bonding : Fluorine’s electronegativity disrupts hydrogen-bond networks, altering binding kinetics to enzymes (e.g., cytochrome P450 isoforms) .

- Stereoelectronic Effects : The difluoroethyl group increases torsional rigidity, as shown in X-ray crystallography studies of analogous piperidine derivatives .

- In Silico Modeling : Molecular dynamics simulations predict enhanced binding affinity (ΔG < -8 kcal/mol) to σ-1 receptors due to fluorine’s inductive effects .

What strategies can be employed to utilize this compound as a linker in PROTACs, considering its impact on ternary complex formation and degradation efficiency?

Advanced Research Focus

As a semi-flexible linker, its rigidity affects the spatial orientation of PROTAC components:

- Linker Length Optimization : Adjusting the ethylene chain between piperidine and fluorinated groups to balance proteasome recruitment (optimal length: 8–12 Å) .

- Ternary Complex Analysis : Use surface plasmon resonance (SPR) or cryo-EM to assess binding kinetics between E3 ligase, target protein, and PROTAC .

- Degradation Efficiency : Compare DC values in cell-based assays (e.g., Western blotting for target protein levels) across linker variants .

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Advanced Research Focus

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects:

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxidized piperidine derivatives) that contribute to in vivo efficacy .

- Dose Escalation Studies : Adjust dosing regimens to account for species-specific clearance rates (e.g., murine vs. human CYP450 activity) .

- Tissue Distribution Studies : Radiolabel the compound (e.g., -isotopes) to quantify biodistribution using PET imaging .

What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?

Q. Advanced Research Focus

- Hydrolytic Degradation : The difluoroethyl group is prone to hydrolysis at pH > 7.0. Stabilize formulations with buffered solutions (pH 5.0–6.5) or lyophilization .

- Oxidative Stress : Piperidine rings oxidize to N-oxide derivatives. Add antioxidants (e.g., ascorbic acid) or store under inert gas (N) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C; avoid high-temperature processing .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

Q. Advanced Research Focus

- Piperidine Substitution : Introduce methyl or methoxy groups at the 4-position to enhance selectivity for JAK2 over JAK1 (IC ratio improvement: 10-fold) .

- Fluorine Isosteres : Replace difluoroethyl with trifluoromethyl or chlorodifluoro groups to balance potency and solubility .

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan) to identify off-target binding and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.